molecular formula C6H5N5O B11921337 6-Amino-9H-purine-9-carbaldehyde

6-Amino-9H-purine-9-carbaldehyde

Cat. No.: B11921337
M. Wt: 163.14 g/mol
InChI Key: GSDGBHHIAFRWNU-UHFFFAOYSA-N
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Description

6-Amino-9H-purine-9-carbaldehyde is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of an amino group at the 6th position and an aldehyde group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-9H-purine-9-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available purine derivatives.

    Functional Group Introduction:

    Aldehyde Group Introduction: The aldehyde group at the 9th position can be introduced using formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a purine derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9H-purine-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: 6-Amino-9H-purine-9-carboxylic acid.

    Reduction: 6-Amino-9H-purine-9-methanol.

    Substitution: Various 6-substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-9H-purine-9-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in nucleotide metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Amino-9H-purine-9-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-Amino-9H-purine-9-propanoic acid: Similar structure with a propanoic acid group instead of an aldehyde group.

    6-Amino-9H-purine-9-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde group.

    6-Amino-9H-purine-9-methanol: Similar structure with a methanol group instead of an aldehyde group.

Uniqueness

6-Amino-9H-purine-9-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the purine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H5N5O

Molecular Weight

163.14 g/mol

IUPAC Name

6-aminopurine-9-carbaldehyde

InChI

InChI=1S/C6H5N5O/c7-5-4-6(9-1-8-5)11(3-12)2-10-4/h1-3H,(H2,7,8,9)

InChI Key

GSDGBHHIAFRWNU-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C=O)N

Origin of Product

United States

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